![molecular formula C20H21N3O5 B2952445 5-(4-methoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione CAS No. 863668-70-6](/img/structure/B2952445.png)
5-(4-methoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione
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Overview
Description
Pyridopyrimidines are a class of compounds that have shown therapeutic interest . They are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various methods. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid can give a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis
The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving pyridopyrimidines can involve condensation, cyclization, and methylation .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been found to exhibit antimicrobial and cytotoxic activities . Therefore, it’s plausible that this compound may also target microbial cells or cancerous cells.
Mode of Action
It’s known that many pyrimidine derivatives interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function . This can lead to the death of microbial cells or the inhibition of cancer cell proliferation.
Biochemical Pathways
It’s known that many pyrimidine derivatives can affect a variety of biochemical pathways, including those involved in dna synthesis and cell division . This can lead to the death of microbial cells or the inhibition of cancer cell proliferation.
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug can influence its ability to diffuse into cells . Therefore, it’s plausible that this compound, due to its lipophilic nature, can easily diffuse into cells, thereby increasing its bioavailability.
Result of Action
It’s known that many pyrimidine derivatives can cause the death of microbial cells or inhibit the proliferation of cancer cells . Therefore, it’s plausible that this compound may have similar effects.
properties
IUPAC Name |
8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-4-9-23-17-16(18(24)22(2)20(23)26)14(11-5-7-12(27-3)8-6-11)15-13(21-17)10-28-19(15)25/h5-8,14,21H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKDAMHCCZVXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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